molecular formula C11H14Br2 B1467266 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene CAS No. 1488005-73-7

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene

Cat. No. B1467266
CAS RN: 1488005-73-7
M. Wt: 306.04 g/mol
InChI Key: YMLFLDPVCOEMGT-UHFFFAOYSA-N
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Description

“1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene” is a brominated derivative of benzene. It has a molecular formula of C11H15Br .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a 3-bromo-2,2-dimethylpropyl group .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 227.14 .

Scientific Research Applications

Synthesis and Characterization

Graphene Nanoribbons Precursors : Compounds similar to the queried chemical have been utilized in the synthesis and characterization of precursors for the bottom-up construction of planar one-dimensional graphene nanoribbons. These nanoribbons exhibit controlled edge morphology and narrow widths, crucial for advanced electronic and photonic devices. The synthesis involves complex organic reactions characterized by NMR, IR spectroscopy, and elemental analysis, complemented by Density Functional Theory (DFT) calculations for structure optimization (Patil et al., 2012).

Fluorescence Properties

Fluorescent Materials : Another application area is the synthesis of compounds with specific fluorescence properties, useful in creating materials for optoelectronic applications. By manipulating the molecular structure, researchers have developed materials that exhibit Aggregation-Induced Emission (AIE) characteristics, significantly enhancing their fluorescence intensity in the solid state compared to in solution (Liang Zuo-qi, 2015).

Organometallic Synthesis

Organometallic Compounds : Derivatives of brominated benzene compounds serve as starting materials in organometallic chemistry for synthesizing complexes with diverse electronic properties. These properties are explored through electrochemical studies to understand electron transfer processes, which are fundamental in catalysis and materials science (Fink et al., 1997).

Safety and Hazards

“1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene” may pose certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it comes in contact with the eyes .

Mechanism of Action

    Mode of Action

    Pharmacokinetics

      The compound is absorbed through various routes (e.g., oral, dermal, inhalation). It distributes to tissues and organs, including adipose tissue due to its lipophilicity. The compound undergoes hepatic metabolism, leading to the formation of metabolites. Metabolites are excreted via urine and feces. Lipophilicity affects its absorption and distribution .

properties

IUPAC Name

1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLFLDPVCOEMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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